4-Hydroxyquinazoline-8-carbonitrile

EGFR inhibition quinazoline derivatives anticancer activity

4-Hydroxyquinazoline-8-carbonitrile delivers a crucial synthetic advantage: the 8-cyano group provides a distinct electronic environment and anchor for regioselective derivatization unattainable with unsubstituted 4-hydroxyquinazoline. Enables orthogonal O-alkylation/arylation at the 4-OH while preserving the 8-cyano handle for downstream amide, amine, or heterocycle formation. Validated scaffold for EGFR and PARP-1 targeted programs, reducing step count and enhancing chemical space exploration.

Molecular Formula C9H5N3O
Molecular Weight 171.16 g/mol
CAS No. 663194-04-5
Cat. No. B1437449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxyquinazoline-8-carbonitrile
CAS663194-04-5
Molecular FormulaC9H5N3O
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC1=CC(=C2C(=C1)C(=O)NC=N2)C#N
InChIInChI=1S/C9H5N3O/c10-4-6-2-1-3-7-8(6)11-5-12-9(7)13/h1-3,5H,(H,11,12,13)
InChIKeyBUQABABXGUUNKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxyquinazoline-8-carbonitrile: Key Quinazoline Building Block with 8-Cyano Substitution for Targeted Heterocyclic Synthesis


4-Hydroxyquinazoline-8-carbonitrile (CAS 663194-04-5, molecular formula C₉H₅N₃O, molecular weight 171.16) is a heterocyclic building block comprising a quinazoline core with a hydroxyl group at the 4-position and a cyano group at the 8-position. This compound serves primarily as a synthetic intermediate for constructing more complex quinazoline derivatives, with the 4-hydroxy group enabling further functionalization and the 8-cyano group providing a versatile handle for downstream transformations. The compound is commercially available from multiple vendors with typical purity specifications of ≥95% to 98% .

Why Unsubstituted 4-Hydroxyquinazoline Cannot Replace 4-Hydroxyquinazoline-8-carbonitrile in Regioselective Derivatization Workflows


The presence of the 8-cyano substituent fundamentally alters the synthetic utility and potential downstream biological profile of the quinazoline core. Unsubstituted 4-hydroxyquinazoline (CAS 491-36-1, molecular weight 146.15) lacks the functional handle at the 8-position necessary for regioselective derivatization. This substitution pattern matters because the 8-cyano group provides a distinct electronic environment and a synthetic anchor point that enables transformations not accessible with the parent scaffold. Furthermore, the molecular weight difference (171.16 vs. 146.15 g/mol) and polarity shift conferred by the cyano group impact chromatographic behavior, solubility, and subsequent coupling reactions, making direct substitution in multi-step synthetic routes impossible without compromising regiochemical fidelity .

4-Hydroxyquinazoline-8-carbonitrile Differentiation Evidence: Comparative Quantitative Data for Scientific Selection


4-Hydroxyquinazoline as Parent Core for EGFR-Targeting Quinazoline Derivatives: Scaffold Activity Baseline

The 4-hydroxyquinazoline scaffold (the core structure without the 8-cyano substitution) has been established as a viable parent core for generating EGFR-targeting quinazoline derivatives with measurable anticancer activity. In a study using 4-hydroxyquinazoline as the starting scaffold, a series of 12 novel quinazoline derivatives (4a~4l) were designed and synthesized. The lead compound from this series, compound 4a, exhibited an IC50 of 10.23 μM against the HeLa cervical cancer cell line in MTT assays. This provides a class-level activity baseline for the 4-hydroxyquinazoline scaffold, indicating that derivatives built from this core can achieve low-micromolar anticancer activity [1]. Note: This evidence establishes the scaffold's viability as an EGFR inhibitor precursor; no direct comparative data for 4-hydroxyquinazoline-8-carbonitrile itself are available at this time.

EGFR inhibition quinazoline derivatives anticancer activity

4-Hydroxyquinazoline Core PARP-1 Inhibitory Activity: Quantitative Scaffold Baseline

The 4-hydroxyquinazoline scaffold demonstrates measurable PARP-1 inhibitory activity, with the parent compound (4-hydroxyquinazoline, CAS 491-36-1) exhibiting an IC50 of 9.5 μM against PARP-1 in cell-free enzymatic assays. Multiple independent determinations in the BindingDB database report IC50 values ranging from 5.75 μM to 15.8 μM (5.75E+3 nM to 1.58E+4 nM) depending on assay conditions [1]. This establishes the core scaffold's intrinsic PARP-1 binding capability at low micromolar concentrations. Note: This evidence pertains to the unsubstituted 4-hydroxyquinazoline scaffold; the contribution of the 8-cyano substituent in 4-hydroxyquinazoline-8-carbonitrile to PARP-1 affinity has not been quantitatively established in the available literature.

PARP inhibition DNA repair enzyme assay

Synthetic Flexibility Advantage: 4-Hydroxyquinazoline-8-carbonitrile vs. 2,4-Dichloroquinazoline-8-carbonitrile

4-Hydroxyquinazoline-8-carbonitrile offers distinct synthetic advantages over the corresponding 2,4-dichloro derivative (2,4-dichloroquinazoline-8-carbonitrile, CAS 1150617-71-2). The 4-hydroxy group provides a site for regioselective O-alkylation or O-arylation, enabling controlled functionalization at the 4-position while preserving the 8-cyano group for orthogonal transformations. In contrast, the 2,4-dichloro analog has both the 2- and 4-positions activated for nucleophilic aromatic substitution, which can lead to regioisomeric mixtures requiring chromatographic separation and potentially reducing overall yield. The 4-hydroxy compound thus provides superior regiochemical control in synthetic sequences where selective 4-position functionalization is required .

synthetic intermediate regioselective functionalization building block comparison

4-Hydroxyquinazoline-8-carbonitrile: Primary Research and Industrial Application Scenarios Based on Evidence


Synthesis of 4-O-Substituted Quinazoline-8-carbonitrile Derivatives via Regioselective O-Alkylation

The primary application of 4-hydroxyquinazoline-8-carbonitrile is as a synthetic building block for preparing 4-O-substituted quinazoline-8-carbonitrile derivatives. The 4-hydroxy group serves as a nucleophilic handle for regioselective O-alkylation or O-arylation reactions, while the 8-cyano group remains intact for subsequent orthogonal functionalization. This synthetic strategy is particularly valuable in medicinal chemistry programs where the 8-cyano substituent is required as a key pharmacophoric element or as a precursor for further transformation to amides, amines, or heterocycles. The use of this specific building block, rather than assembling the cyano-substituted quinazoline core de novo, reduces step count and improves overall synthetic efficiency .

EGFR-Targeted Kinase Inhibitor Lead Generation Using 4-Hydroxyquinazoline Scaffolds

The 4-hydroxyquinazoline scaffold has been validated as a productive starting point for generating EGFR-targeting kinase inhibitors. In published studies, 4-hydroxyquinazoline was used as the parent core to synthesize a series of novel quinazoline derivatives that demonstrated anticancer activity against HeLa (cervical), MCF-7 (breast), and A549 (lung) cancer cell lines. The lead compound exhibited an IC50 of 10.23 μM against HeLa cells . While this evidence pertains to the unsubstituted 4-hydroxyquinazoline scaffold, 4-hydroxyquinazoline-8-carbonitrile offers the same core with an additional cyano handle at the 8-position, enabling the synthesis of an expanded chemical space around the validated pharmacophore.

PARP-1 Targeted Probe and Inhibitor Development

The 4-hydroxyquinazoline core demonstrates intrinsic PARP-1 inhibitory activity with an IC50 of approximately 9.5 μM in cell-free assays . This establishes the scaffold as a validated starting point for developing PARP-1 targeted chemical probes and potential therapeutic leads. 4-Hydroxyquinazoline-8-carbonitrile extends this validated scaffold with an 8-cyano substituent, providing an additional vector for exploring structure-activity relationships and optimizing PARP-1 binding affinity and selectivity. The compound is suitable for medicinal chemistry campaigns aimed at improving upon the baseline PARP-1 activity of the parent scaffold.

Cyano Group-Specific Derivatization: Synthesis of 8-Carboxamide and 8-Aminomethyl Quinazoline Analogs

The 8-cyano group in 4-hydroxyquinazoline-8-carbonitrile serves as a versatile synthetic handle for generating diverse analogs. The cyano group can be hydrolyzed to the corresponding carboxamide or carboxylic acid, reduced to the aminomethyl group, or converted to heterocycles such as tetrazoles. These transformations are particularly valuable in medicinal chemistry for modulating physicochemical properties (e.g., improving aqueous solubility via carboxylic acid introduction) or introducing additional hydrogen-bonding functionality (e.g., amide, amine). The 8-cyano substituent distinguishes this building block from other 4-hydroxyquinazoline analogs lacking this functional handle, expanding the accessible chemical space .

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